molecular formula C20H24O8 B1232984 Eupatoroxin

Eupatoroxin

Cat. No.: B1232984
M. Wt: 392.4 g/mol
InChI Key: QUSNLLJZMPVTTC-ZDHOEGKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eupatoroxin is a sesquiterpene lactone of the guaianolide class, with the molecular formula C20H24O8 and a molecular weight of 392.1471 g/mol . It is isolated from Eupatorium rotundifolium and exhibits significant cytotoxic activity, particularly against the KB human oral epidermoid carcinoma cell line, with an ED50 of 2.8 µg/mL . Its structure includes a methylene group at C-10, which influences its stereochemical properties and bioactivity .

Properties

Molecular Formula

C20H24O8

Molecular Weight

392.4 g/mol

IUPAC Name

[(1R,2S,6R,7R,9R,10R,11S,12R,14R)-1,11-dihydroxy-14-methyl-5-methylidene-4-oxospiro[3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecane-9,2'-oxirane]-7-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O8/c1-5-8(2)16(22)26-10-6-19(7-25-19)13-12(21)15-18(4,28-15)20(13,24)14-11(10)9(3)17(23)27-14/h5,10-15,21,24H,3,6-7H2,1-2,4H3/b8-5-/t10-,11-,12+,13+,14+,15-,18-,19+,20-/m1/s1

InChI Key

QUSNLLJZMPVTTC-ZDHOEGKISA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1C[C@]2(CO2)[C@@H]3[C@@H]([C@@H]4[C@]([C@@]3([C@@H]5[C@@H]1C(=C)C(=O)O5)O)(O4)C)O

Canonical SMILES

CC=C(C)C(=O)OC1CC2(CO2)C3C(C4C(C3(C5C1C(=C)C(=O)O5)O)(O4)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Eupatocunin

  • Class: Germacranoid sesquiterpene lactone
  • Formula : C22H28O7 (MW: 404.1835 g/mol) .
  • Bioactivity : Exhibits higher cytotoxicity than eupatoroxin, with an ED50 of 0.11 µg/mL against KB cells .
  • Structural Differences: Eupatocunin has a germacrane skeleton with an additional acetyl group, enhancing its lipophilicity and membrane permeability compared to this compound’s guaianolide framework .

Euparotin

  • Class: Guaianolide
  • Formula: Not explicitly listed in evidence, but structurally analogous to this compound.
  • Bioactivity : Less potent than this compound, with an ED50 of 0.21 µg/mL against KB cells .

10-epi-Eupatoroxin

  • Class: Guaianolide
  • Formula : C20H24O8 (MW: 392.1471 g/mol) .
  • Bioactivity : Similar to this compound but with distinct NMR shifts due to epimerization at C-10 , altering its interaction with cellular targets .

Comparison with Functionally Similar Compounds

Vernolepin Acetate

  • Class: Elemanolide
  • Formula: Not provided in evidence.
  • Bioactivity: ED50 of 2.7 µg/mL (KB cells), slightly less potent than this compound. Its elemanolide skeleton may reduce binding to guaianolide-specific receptors .

Gaillardin

  • Class: Guaianolide
  • Formula: Not provided.
  • Bioactivity : ED50 of 2.3 µg/mL (KB cells), comparable to this compound. Structural similarities suggest overlapping mechanisms, but variations in side-chain oxidation modulate potency .

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Oxygen Content : Higher oxygen atoms (e.g., this compound’s 8 oxygen groups) correlate with increased polarity and solubility, but may reduce cell membrane penetration .
  • Stereochemistry : Epimerization at C-10 (e.g., 10-epi-eupatoroxin) significantly impacts NMR chemical shifts and bioactivity, highlighting the role of 3D conformation in cytotoxicity .
  • Skeleton Type: Guaianolides (e.g., this compound) generally show higher cytotoxicity than germacranoids (e.g., eupatocunin) in KB cells, possibly due to enhanced target binding .

Comparative Data Table

Compound Class Molecular Formula Molecular Weight (g/mol) ED50 (KB cells, µg/mL) Source Plant
This compound Guaianolide C20H24O8 392.15 2.8 E. rotundifolium
Eupatocunin Germacranoid C22H28O7 404.18 0.11 Not specified
Euparotin Guaianolide - - 0.21 Eupatorium spp.
10-epi-Eupatoroxin Guaianolide C20H24O8 392.15 Similar to this compound E. rotundifolium
Vernolepin Acetate Elemanolide - - 2.7 Not specified

Research Implications

This compound’s moderate cytotoxicity compared to eupatocunin suggests that germacranoids may be more potent but less selective. Structural optimization, such as side-chain acetylation or epimerization, could enhance therapeutic indices. Further studies on stereochemical effects and QSAR modeling are warranted to refine its antineoplastic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eupatoroxin
Reactant of Route 2
Eupatoroxin

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